
sRANKL-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
sRANKL-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
sRANKL-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of sRANKL interactions.
Biology: It is used to investigate the role of sRANKL in various biological processes, including bone remodeling and immune responses.
Medicine: It has potential therapeutic applications in the treatment of osteoporosis and other bone-related diseases.
Industry: It is used in the development of new drugs targeting sRANKL interactions.
Wirkmechanismus
sRANKL-IN-2 exerts its effects by selectively inhibiting the interaction between soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in osteoclastogenesis and bone resorption. The molecular targets of this compound include the binding sites on sRANKL that are critical for its interaction with the receptor .
Vergleich Mit ähnlichen Verbindungen
sRANKL-IN-2 is unique in its selective inhibition of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) interactions. Similar compounds include:
Denosumab: A monoclonal antibody that targets RANKL and is used in the treatment of osteoporosis.
These compounds differ in their mechanisms of action and specificity, with this compound being a small molecule inhibitor, while Denosumab and OPG-Fc are biologics .
Eigenschaften
Molekularformel |
C18H18N4O7S |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C18H18N4O7S/c1-4-29-17(28)14-8(2)19-18(30-14)20-15(25)13(9(3)23)22-21-12-6-5-10(24)7-11(12)16(26)27/h5-7,23-24H,4H2,1-3H3,(H,26,27)(H,19,20,25)/b13-9-,22-21? |
InChI-Schlüssel |
YOBCSENHRWYRQY-JYUBDGDKSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=C(C=C(C=C2)O)C(=O)O)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


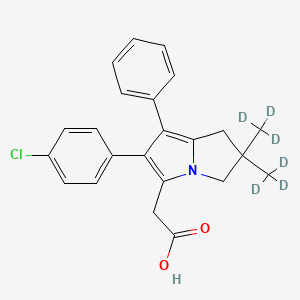
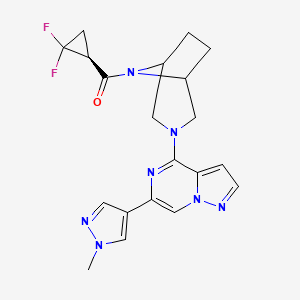
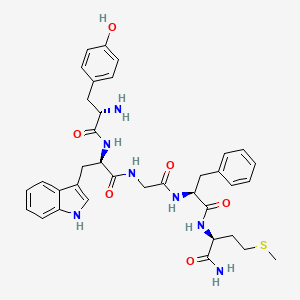
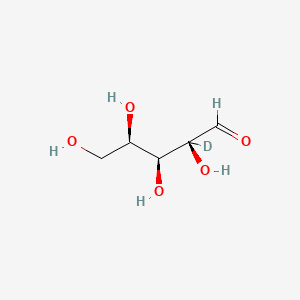
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
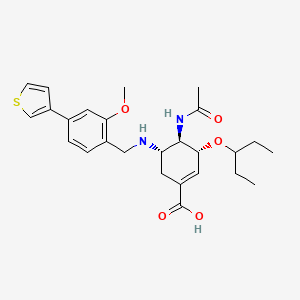




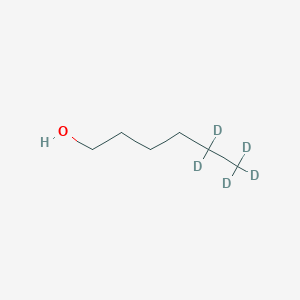
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)
![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)
